Xenthiorate hydrochloride
Description
Properties
CAS No. |
7320-74-3 |
|---|---|
Molecular Formula |
C22H30ClNOS |
Molecular Weight |
391.998 |
IUPAC Name |
S-[2-(diethylamino)ethyl] 2-(4-phenylphenyl)butanethioate;hydrochloride |
InChI |
InChI=1S/C22H29NOS.ClH/c1-4-21(22(24)25-17-16-23(5-2)6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18;/h7-15,21H,4-6,16-17H2,1-3H3;1H |
InChI Key |
DMDLAKHJLZVWFB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenthiorate hydrochloride; W-1816; W 1816; W1816. |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying Xenthiorate hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acid-base neutralization reactions under controlled conditions (e.g., inert atmosphere, temperature modulation). Purification may employ recrystallization using solvents like ethanol or acetone, followed by vacuum filtration. Analytical validation via HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity ≥98% . Stability during synthesis should be monitored using thermal gravimetric analysis (TGA) to detect decomposition thresholds .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- FT-IR to confirm functional groups (e.g., hydrochloride salt formation via N-H stretching at 2500–3000 cm⁻¹).
- NMR (¹H and ¹³C) to verify molecular structure and hydrogen bonding patterns.
- X-ray diffraction (XRD) for crystalline structure validation. Cross-reference spectral data with published libraries or computational simulations (e.g., DFT) .
Q. What in vitro assays are recommended for preliminary pharmacological profiling of this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption. Include positive controls (e.g., metformin for solubility) and validate results via triplicate runs .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Hypothesis Testing : Compare pharmacokinetic parameters (e.g., Cmax, AUC) across species using LC-MS/MS.
- Factor Analysis : Apply factorial design to isolate variables (e.g., metabolism by CYP450 enzymes, protein binding).
- Data Reconciliation : Use Bayesian statistics to integrate in vitro IC₅₀ and in vivo ED₅₀ data, adjusting for bioavailability and tissue penetration .
Q. What strategies optimize this compound’s stability in aqueous formulations for long-term storage?
- Methodological Answer :
- Excipient Screening : Test viscosity-reducing agents (e.g., pyridoxine hydrochloride) at varying concentrations to prevent aggregation .
- Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via UPLC-TOF/MS and correlate with Arrhenius kinetics .
Q. How can computational modeling predict this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) over 100-ns trajectories.
- QSAR Analysis : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data. Cross-validate with leave-one-out methods .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Tukey’s post-hoc test to compare multiple dose groups. Report confidence intervals (95%) and effect sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer :
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram).
- PAT (Process Analytical Technology) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust reaction conditions dynamically .
Data Presentation Standards
- Tables : Include raw data (mean ± SD), statistical significance (p-values), and experimental conditions (e.g., solvent, temperature).
- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels follow SI units .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
